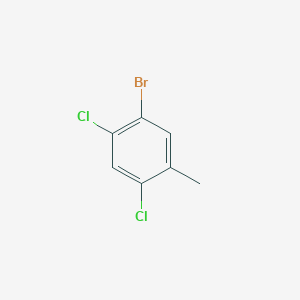

5-Bromo-2,4-dichlorotoluene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Bromo-2,4-dichlorotoluene involves the reaction of 2-bromo-5-chloro-4-methylaniline with boron trifluoride diethyl etherate and tetraethylammonium chloride in acetonitrile at 0°C . This is followed by the addition of tert-butyl nitrite in acetonitrile at temperatures ranging from 0 to 20°C . The yield of this reaction is reported to be around 92% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment .

化学反応の分析

Types of Reactions

5-Bromo-2,4-dichlorotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, it can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.

Oxidation: Yields carboxylic acids.

Reduction: Yields alkanes.

科学的研究の応用

Scientific Research Applications

-

Synthesis of Organic Compounds :

- 5-Bromo-2,4-dichlorotoluene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in medicinal chemistry where it can be modified to create pharmaceutical agents.

- Biochemical Studies :

- Environmental Chemistry :

Applications in Pharmaceuticals

This compound has shown promise in drug development:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains, including multidrug-resistant organisms .

- Drug Metabolism : Its interactions with cytochrome P450 enzymes can influence the bioavailability of other drugs, making it significant for pharmacokinetic studies .

Agrochemical Applications

The compound is also recognized for its role in agrochemicals:

- Insecticides and Acaricides : this compound is an intermediate in the synthesis of insecticidal agents. Its halogenated structure contributes to the efficacy of these compounds against pests .

Case Study 1: Drug Development

In a study focusing on the synthesis of new antimicrobial agents, this compound was used as a precursor to develop compounds that demonstrated significant activity against resistant bacterial strains. The study highlighted its potential as a scaffold for further modifications aimed at enhancing biological activity while minimizing toxicity .

Case Study 2: Environmental Impact

Research assessing the environmental fate of halogenated compounds found that this compound persists in soil and water systems. This study emphasized the need for careful evaluation of its use in industrial applications due to potential ecological risks associated with its degradation products .

作用機序

The mechanism by which 5-Bromo-2,4-dichlorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different products . This mechanism is crucial for its applications in catalysis and organic synthesis .

類似化合物との比較

Similar Compounds

- 2,4-Dichlorotoluene

- 2-Bromo-5-chloro-4-methylaniline

- 1,5-Dichloro-2-methyl-4-nitrobenzene

Uniqueness

5-Bromo-2,4-dichlorotoluene is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions compared to its analogs .

生物活性

5-Bromo-2,4-dichlorotoluene (5-Br-2,4-DCT) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and environmental science. This article provides a comprehensive review of its biological activity, including toxicity, interactions with biological systems, and potential applications.

Chemical Structure and Properties

This compound is characterized by its toluene core with bromine and chlorine substituents at the 5, 2, and 4 positions. The presence of these halogens significantly influences the compound's electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrCl₂ |

| Molecular Weight | 227.46 g/mol |

| Melting Point | Approx. 40 °C |

| Boiling Point | Approx. 200 °C |

Toxicity and Safety Profile

Research indicates that 5-Br-2,4-DCT exhibits several toxicological effects:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Irritation : Can lead to respiratory irritation (H335).

These properties necessitate careful handling in laboratory settings to prevent exposure-related health risks.

Cytochrome P450 Inhibition

One of the notable biological activities of 5-Br-2,4-DCT is its interaction with cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism:

- Inhibition of Cytochrome P450 Isoforms : Studies have shown that 5-Br-2,4-DCT may inhibit specific cytochrome P450 isoforms, potentially affecting the metabolism of co-administered drugs. This inhibition could lead to altered bioavailability and therapeutic efficacy of other compounds.

Case Studies

-

Study on Drug Metabolism :

- A study investigated the effects of 5-Br-2,4-DCT on the metabolism of common pharmaceuticals. Results indicated significant inhibition of CYP2D6 and CYP3A4 isoforms, which are crucial for metabolizing many drugs.

- This suggests potential drug-drug interactions when administered alongside medications metabolized by these pathways.

- Environmental Toxicology :

Applications in Organic Synthesis

5-Br-2,4-DCT serves as an important intermediate in organic synthesis:

- Synthesis of Pharmaceuticals : It is utilized as a building block for synthesizing various pharmaceuticals due to its unique reactivity profile.

- Potential as a Herbicide : Preliminary studies suggest that derivatives of 5-Br-2,4-DCT may exhibit herbicidal properties, warranting further investigation into its agricultural applications .

特性

IUPAC Name |

1-bromo-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNSANITIQULLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607495 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-41-9 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。